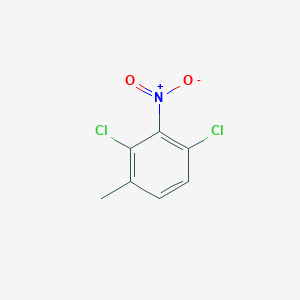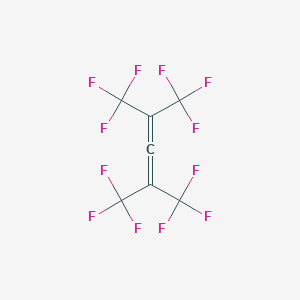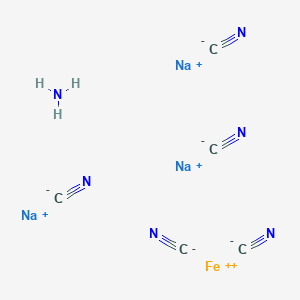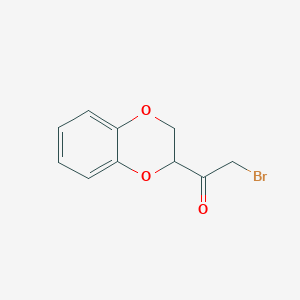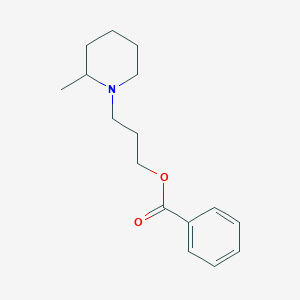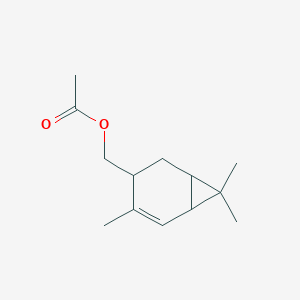
2-Carene-4-methanol, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Carene-4-methanol, acetate is a natural product found in various plant species, including Juniperus communis, Pinus sylvestris, and Rosmarinus officinalis. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, agriculture, and food industry.
科学研究应用
2-Carene-4-methanol, acetate has been extensively studied for its potential applications in various fields. In pharmacology, this compound has been found to possess antimicrobial, anti-inflammatory, and analgesic properties. It has also been found to exhibit antitumor and antiproliferative activities, making it a potential candidate for the development of anticancer drugs.
In agriculture, 2-Carene-4-methanol, acetate has been found to possess insecticidal and repellent properties, making it a potential candidate for the development of natural insecticides and repellents. In the food industry, this compound has been found to possess antioxidant properties, making it a potential candidate for the development of natural food preservatives.
作用机制
The mechanism of action of 2-Carene-4-methanol, acetate is not fully understood. However, it is believed to exert its pharmacological activities through various mechanisms, including inhibition of prostaglandin synthesis, modulation of inflammatory mediators, and induction of apoptosis in cancer cells.
生化和生理效应
2-Carene-4-methanol, acetate has been found to exert various biochemical and physiological effects. In pharmacology, this compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders and pain.
In agriculture, 2-Carene-4-methanol, acetate has been found to possess insecticidal and repellent properties, making it a potential candidate for the development of natural insecticides and repellents. In the food industry, this compound has been found to possess antioxidant properties, making it a potential candidate for the development of natural food preservatives.
实验室实验的优点和局限性
The advantages of using 2-Carene-4-methanol, acetate in lab experiments include its natural origin, low toxicity, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its low availability, high cost, and the need for specialized equipment for its synthesis and purification.
未来方向
The potential applications of 2-Carene-4-methanol, acetate in various fields make it a promising compound for future research. Some of the future directions for research on this compound include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in drug development, agriculture, and food industry.
Conclusion:
In conclusion, 2-Carene-4-methanol, acetate is a natural product with potential applications in various fields, including pharmacology, agriculture, and food industry. The synthesis of this compound can be achieved through various methods, including steam distillation and chemical synthesis. This compound has been found to possess antimicrobial, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of drugs for the treatment of various diseases. Its insecticidal, repellent, and antioxidant properties make it a potential candidate for the development of natural insecticides, repellents, and food preservatives. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
合成方法
The synthesis of 2-Carene-4-methanol, acetate can be achieved through various methods, including steam distillation, solvent extraction, and chemical synthesis. The most common method used for the synthesis of this compound is steam distillation, which involves the extraction of the essential oil from plant sources. The extracted oil is then subjected to various purification techniques to obtain pure 2-Carene-4-methanol, acetate.
属性
CAS 编号 |
15103-33-0 |
|---|---|
产品名称 |
2-Carene-4-methanol, acetate |
分子式 |
C13H20O2 |
分子量 |
208.3 g/mol |
IUPAC 名称 |
(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate |
InChI |
InChI=1S/C13H20O2/c1-8-5-11-12(13(11,3)4)6-10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3 |
InChI 键 |
JKPMQDRFEWGKLS-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(C2(C)C)CC1COC(=O)C |
规范 SMILES |
CC1=CC2C(C2(C)C)CC1COC(=O)C |
其他 CAS 编号 |
15103-33-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



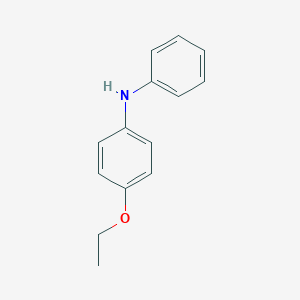
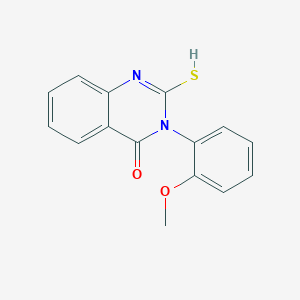
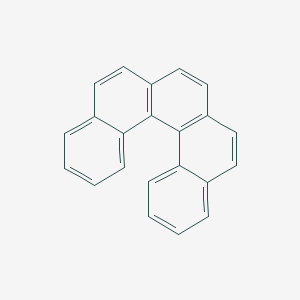
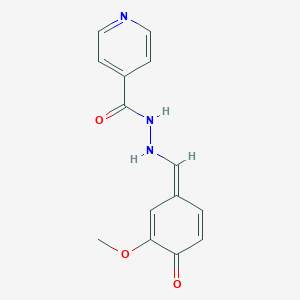
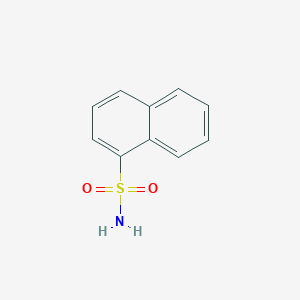
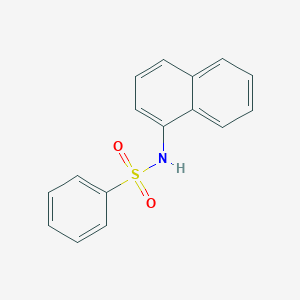
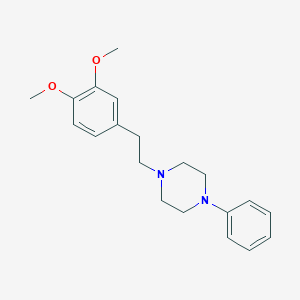
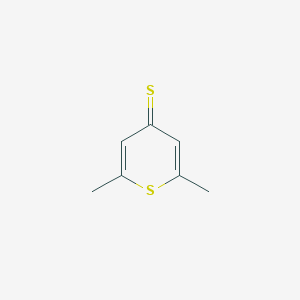
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
